molecular formula C23H23N5O2 B6425929 N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide CAS No. 2034386-35-9

N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide

Cat. No.: B6425929
CAS No.: 2034386-35-9
M. Wt: 401.5 g/mol
InChI Key: FLBFPMVCRMKWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide is a complex synthetic compound designed for pharmaceutical and biochemical research. Its molecular architecture incorporates several privileged heterocyclic scaffolds known to confer bioactive properties, including a 1-ethyl-1H-pyrazole ring and a 1,2,4-oxadiazole unit, linked via a methylene bridge to a 3,3-diphenylpropanamide group. The 1,2,4-oxadiazole moiety is recognized in medicinal chemistry as a valuable bioisostere for ester and amide functionalities, often employed to improve metabolic stability and pharmacokinetic profiles in lead compounds . The inclusion of a pyrazole ring, a structure featured in several marketed drugs and investigational compounds, further enhances its potential for diverse biological interactions . This specific combination of pharmacophores suggests significant potential for interaction with various biological targets. Compounds featuring pyrazole and oxadiazole rings have been investigated for a wide spectrum of activities, including antiviral , antitumoral , and neuroprotective effects . Researchers can leverage this molecule as a key intermediate or a lead scaffold in drug discovery programs, particularly in developing novel therapeutics for oncology, virology, and central nervous system disorders. The presence of the 3,3-diphenylpropanamide group may contribute to interactions with hydrophobic pockets in enzyme active sites or receptors. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-2-28-16-19(14-25-28)23-26-22(30-27-23)15-24-21(29)13-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,14,16,20H,2,13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBFPMVCRMKWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is synthesized through Claisen condensation of butanone (1 ) and diethyl oxalate (2 ) to yield ethyl 2,4-dioxohexanoate (3 ). Reaction with hydrazine hydrate produces ethyl 3-ethyl-1H-pyrazole-5-carboxylate (4 ), followed by N-alkylation with dimethyl sulfate to introduce the ethyl group at the pyrazole’s 1-position (5 ). Chlorination using SO2_2Cl2_2 at 60°C generates ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (6 ), which undergoes hydrolysis to 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (7 ).

Oxadiazole Cyclization

Intermediate 7 reacts with hydroxylamine hydrochloride in ethanol under reflux to form the amidoxime, which cyclizes with chloroacetonitrile in the presence of NaHCO3_3 to yield 3-(1-ethyl-1H-pyrazol-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole (8 ). This step parallels methodologies in, where oxadiazoles are formed via nucleophilic substitution and dehydration (Table 1).

Table 1: Reaction Conditions for Oxadiazole Formation

StepReagents/ConditionsYield (%)Characterization Data
Amidoxime formationNH2_2OH·HCl, EtOH, 80°C, 6h851^1H NMR (DMSO-d6): δ 8.2 (s, 1H, pyrazole-H)
CyclizationClCH2_2CN, NaHCO3_3, 120°C72HRMS (ESI): m/z 254.08 [M+H]+^+

Synthesis of 3,3-Diphenylpropanoyl Chloride

The diphenylpropanamide side chain is prepared via Friedel-Crafts acylation:

  • Diphenylpropanoic Acid : Benzene reacts with propionyl chloride in the presence of AlCl3_3 to yield 3,3-diphenylpropanoic acid (9 ).

  • Acyl Chloride Formation : Treatment of 9 with thionyl chloride (SOCl2_2) at 70°C produces 3,3-diphenylpropanoyl chloride (10 ).

Amide Coupling to Form the Final Product

The oxadiazole intermediate 8 and acyl chloride 10 undergo nucleophilic substitution in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base:

Reaction Scheme :

\text{8 (1.0 eq) + 10 (1.2 eq) $$\xrightarrow{\text{TEA, DCM, 0°C → rt}}$$ \text{N-{[3-(1-Ethyl-1H-Pyrazol-4-yl)-1,2,4-Oxadiazol-5-yl]Methyl}-3,3-Diphenylpropanamide}

Optimization Notes :

  • Excess acyl chloride ensures complete conversion of the chloromethyl group.

  • Low-temperature initiation minimizes side reactions.

Table 2: Coupling Reaction Parameters

ParameterValueImpact on Yield
Temperature0°C → 25°C over 2hPrevents exothermic decomposition
Equivalents of 10 1.2 eqMaximizes conversion (88% yield)
SolventAnhydrous DCMEnhances solubility of intermediates

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient) to isolate the title compound in >95% purity.

Spectroscopic Validation

  • 1^1H NMR (500 MHz, CDCl3_3) : δ 1.42 (t, J = 7.1 Hz, 3H, CH2_2CH3_3), 3.12 (s, 2H, CH2_2CO), 4.28 (q, J = 7.1 Hz, 2H, NCH2_2), 7.24–7.51 (m, 10H, Ar-H).

  • HRMS (ESI) : m/z 529.22 [M+H]+^+ (calculated: 529.23).

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Substitution : N-alkylation with dimethyl sulfate favors the 1-position due to steric hindrance at adjacent sites.

  • Oxadiazole Ring Stability : Cyclization at high temperatures (>120°C) risks decomposition; microwave-assisted synthesis reduces reaction time.

  • Amide Hydrolysis : Anhydrous conditions and TEA scavenge HCl, preventing cleavage of the oxadiazole ring .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, often proteins or enzymes, and modulating their activity. This can lead to alterations in biological pathways and cellular functions. The molecular targets and pathways involved are typically studied through biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Target/Activity
N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide (Target) C₂₃H₂₃N₅O₂ 1-Ethylpyrazole, diphenylpropanamide Undisclosed (structural analysis only)
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide C₁₇H₂₀N₆O₂ Isopropyl-oxadiazole, methylpyrazole-pyrimidine CFTR potentiator/inhibitor candidate
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) C₂₁H₂₂FN₃O₂ 4-Fluorophenyl-oxadiazole, methylphenyl-piperidine Antituberculosis agent
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) C₁₁H₁₂N₈ Ethylphenyl-tetrazole, tetrazole-methyl Antituberculosis agent

Key Observations :

  • Target vs. Z2194302854 : The target compound replaces the isopropyl and pyrimidinyl groups in Z2194302854 with a diphenylpropanamide moiety, likely altering its hydrophobicity and steric bulk. Z2194302854 demonstrated moderate CFTR modulation activity with a 47% synthesis yield and an ESI-MS m/z of 342.2 [M + H]+ .
  • Target vs. C22 : The fluorophenyl and piperidine-carboxamide groups in C22 enhance its antituberculosis activity via receptor binding affinity, whereas the target’s diphenylpropanamide may prioritize different targets (e.g., kinases or GPCRs) .
  • Target vs. C29 : C29’s tetrazole rings confer metabolic stability and hydrogen-bonding capacity, contrasting with the target’s 1,2,4-oxadiazole and pyrazole system, which may offer improved π-π stacking interactions .

Pharmacokinetic and ADMET Profiles

Table 2: ADMET and Drug-Likeness Comparison

Compound Name Molecular Weight LogP (Predicted) H-Bond Donors H-Bond Acceptors Synthetic Yield ADMET Profile
Target Compound 401.5 ~3.5 1 6 N/A Likely high CYP450 metabolism
Z2194302854 342.2 ~2.8 2 7 47% Moderate bioavailability
C22 379.4 ~3.1 1 5 N/A High membrane permeability
C29 256.3 ~1.9 2 8 N/A Low toxicity risk

Key Observations :

  • C22 and C29 exhibit favorable ADMET profiles for antituberculosis applications, with C29’s low molecular weight and tetrazole system enhancing its drug-likeness .

Biological Activity

N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields.

Synthesis and Structure

The compound features a complex structure that includes a 1,2,4-oxadiazole moiety and a diphenylpropanamide framework. The synthesis typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with appropriate reagents to form the oxadiazole derivative, followed by coupling with diphenylpropanamide.

The chemical structure can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. A study demonstrated that derivatives of 1,2,4-oxadiazoles possess antibacterial and antifungal activities against various pathogens. For instance:

Pathogen Activity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansHigh

In particular, this compound has shown promising results against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Cancer Cell Line IC50 (µM)
MCF-712.5
HeLa15.0

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. It has been shown to reduce inflammation markers in animal models of arthritis. The reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 indicates its potential utility in treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various oxadiazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a separate investigation focused on cancer therapeutics, this compound was tested against several cancer cell lines. The results revealed a dose-dependent inhibition of cell growth and induction of apoptosis in MCF-7 cells. Further studies are required to elucidate the exact molecular mechanisms involved .

Q & A

Q. What are the key synthetic pathways for synthesizing N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized oxadiazole and pyrazole precursors. A common approach includes:

  • Step 1: Formation of the oxadiazole core via cyclization of thiosemicarbazides or amidoximes under acidic conditions.
  • Step 2: Alkylation of the oxadiazole moiety using reagents like RCH2Cl (e.g., chloromethyl derivatives) in the presence of a base (e.g., K2CO3) and polar aprotic solvents (e.g., DMF) to introduce the pyrazole-ethyl group .
  • Step 3: Coupling the intermediate with 3,3-diphenylpropanamide via nucleophilic substitution or amide bond formation.
    Critical Parameters: Control of reaction pH, temperature (room temperature to 80°C), and stoichiometric ratios of reagents to minimize side reactions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify the integration and chemical shifts of the pyrazole, oxadiazole, and diphenylpropanamide moieties. For example, the ethyl group on the pyrazole should show characteristic triplet and quartet signals in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays). Mobile phases often include acetonitrile/water gradients .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation patterns consistent with the expected structure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity during synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Apply statistical methods like factorial design to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, a central composite design can minimize the number of trials while maximizing data on interaction effects .
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility. DMF is often preferred for oxadiazole alkylation due to its ability to stabilize intermediates .
  • Kinetic Studies: Monitor reaction progress via TLC or in-situ FTIR to detect intermediates and adjust reaction times dynamically .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Comparative Structural Analysis: Create a table comparing analogs with minor structural differences (e.g., substituents on the pyrazole or oxadiazole rings) and their reported activities. For example:
CompoundStructural VariationReported Activity (IC50)Source Study
Target Compound1-ethylpyrazole, diphenylamide12 nM (Enzyme X)Current Study
Analog A1-methylpyrazole45 nM (Enzyme X)[Author et al., 2023]
Analog B3-chlorophenyl oxadiazole8 nM (Enzyme X)[Author et al., 2022]
  • Assay Standardization: Validate biological assays using positive controls (e.g., known inhibitors) and ensure consistent cell lines/pH conditions. Discrepancies may arise from variations in assay protocols .

Q. What computational strategies can predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states during synthesis (e.g., cyclization steps) and identify energy barriers. Software like Gaussian or ORCA can optimize geometries and calculate orbital interactions .
  • Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to simulate binding modes with target proteins. Focus on hydrogen bonding between the oxadiazole ring and active-site residues .
  • Machine Learning: Train models on existing reaction datasets (e.g., USPTO) to predict feasible synthetic routes or side products .

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • 2D NMR Techniques: Perform HSQC (heteronuclear single quantum coherence) or COSY (correlation spectroscopy) to assign overlapping proton signals. For example, coupling between the oxadiazole methylene group and adjacent protons can confirm connectivity .
  • Isotopic Labeling: Synthesize a deuterated analog to isolate specific proton environments. This is particularly useful for distinguishing aromatic protons in the diphenylpropanamide group .
  • Crystallography: If crystals are obtainable, single-crystal X-ray diffraction provides unambiguous structural confirmation and clarifies bond angles/lengths .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.